(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine
Overview
Description
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound containing an oxadiazole ring substituted with an ethyl group at the 5-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with nitriles under acidic conditions to form the oxadiazole ring. The resulting intermediate is then subjected to further reactions to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
Chemistry: (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine: Similar structure with a methyl group instead of an ethyl group.
(5-Propyl-1,2,4-oxadiazol-3-yl)methanamine: Similar structure with a propyl group instead of an ethyl group.
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness: The presence of the ethyl group in (5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine imparts unique chemical and physical properties, such as altered reactivity and solubility, compared to its methyl, propyl, and phenyl analogs. These differences can be exploited in various applications to achieve desired outcomes.
Properties
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-5-7-4(3-6)8-9-5/h2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRULIJIBRDNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589726 | |
Record name | 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-69-9 | |
Record name | 5-Ethyl-1,2,4-oxadiazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-ethyl-1,2,4-oxadiazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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